3-Methoxy Desloratadine 3-Methoxy Desloratadine
Brand Name: Vulcanchem
CAS No.: 165739-63-9
VCID: VC20766992
InChI: InChI=1S/C20H21ClN2O/c1-24-17-11-15-3-2-14-10-16(21)4-5-18(14)19(20(15)23-12-17)13-6-8-22-9-7-13/h4-5,10-12,22H,2-3,6-9H2,1H3
SMILES: COC1=CC2=C(C(=C3CCNCC3)C4=C(CC2)C=C(C=C4)Cl)N=C1
Molecular Formula: C20H21ClN2O
Molecular Weight: 340.8 g/mol

3-Methoxy Desloratadine

CAS No.: 165739-63-9

Cat. No.: VC20766992

Molecular Formula: C20H21ClN2O

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy Desloratadine - 165739-63-9

CAS No. 165739-63-9
Molecular Formula C20H21ClN2O
Molecular Weight 340.8 g/mol
IUPAC Name 13-chloro-6-methoxy-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Standard InChI InChI=1S/C20H21ClN2O/c1-24-17-11-15-3-2-14-10-16(21)4-5-18(14)19(20(15)23-12-17)13-6-8-22-9-7-13/h4-5,10-12,22H,2-3,6-9H2,1H3
Standard InChI Key ARUFAUXFQSCDIE-UHFFFAOYSA-N
SMILES COC1=CC2=C(C(=C3CCNCC3)C4=C(CC2)C=C(C=C4)Cl)N=C1
Canonical SMILES COC1=CC2=C(C(=C3CCNCC3)C4=C(CC2)C=C(C=C4)Cl)N=C1

Chemical Properties and Structure

Molecular Characteristics

3-Methoxy Desloratadine has a molecular formula of C20H21ClN2O with a molecular weight of 340.85. The compound retains the core tricyclic structure of desloratadine while incorporating a methoxy functional group at the 3-position.

Structural Features

The base structure of desloratadine consists of a tricyclic system with 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo cyclohepta[1,2-b]pyridine . The 3-Methoxy Desloratadine derivative contains a methoxy group (-OCH3) at the 3-position of this structure, which significantly influences its pharmacological behavior and metabolic profile.

Physical Properties

While complete physical property data specific to 3-Methoxy Desloratadine is limited in the available literature, we can infer some characteristics based on related compounds. For context, the parent compound desloratadine has the following physical properties:

PropertyDesloratadine3-Methoxy Desloratadine
Physical FormWhite to light orange/yellow powderSimilar to parent compound
Melting Point150-151°CNot specified in literature
SolubilitySoluble in DMSO (>10mg/mL)Likely similar solubility profile
pKa10.27±0.20 (Predicted)Not specified in literature

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of 3-Methoxy Desloratadine typically involves multiple steps. While direct synthesis information is limited, we can understand potential pathways through related compounds. One approach involves starting with 3-methoxy-5-methylpyridine derivatives, similar to the synthesis pathway described for 3-hydroxy desloratadine .

Key Reaction Steps

The synthesis of related compounds like 3-hydroxy desloratadine involves complex multi-step processes. For example, the synthesis described in the Journal of Chemical and Pharmaceutical Research incorporates steps such as:

  • Formation of nitrile compounds using phosphorus oxychloride

  • Alkylation reactions with magnesium chloride derivatives

  • Hydrolysis steps to form ketone intermediates

  • Cyclodehydration reactions to form the tricyclic structure

For the specific methoxy variant, an additional step involving methoxylation would be required, potentially using methods similar to the synthesis of 3-methoxy-5-methylpyridine described in the literature .

Alternative Preparation Methods

An alternative approach might involve the demethylation of 3-Methoxy Desloratadine to produce 3-hydroxy desloratadine using BBr3 in CH2Cl2, which has been reported with yields of approximately 69% . This suggests that the reverse reaction (methoxylation of 3-hydroxy desloratadine) could potentially be used to synthesize 3-Methoxy Desloratadine.

Pharmacological Properties

Metabolic Relationships

3-Methoxy Desloratadine exists within a metabolic network involving desloratadine and its primary active metabolite, 3-hydroxy desloratadine. Research indicates that desloratadine undergoes metabolism in the body to form 3-hydroxy desloratadine . The formation of the 3-methoxy derivative represents another potential metabolic pathway.

Pharmacokinetic Profile

While specific pharmacokinetic data for 3-Methoxy Desloratadine is limited, studies on related compounds provide context. The parent compound desloratadine demonstrates dose-proportional bioavailability over a range of 5 mg to 20 mg. Interestingly, there appears to be a subset of the population (approximately 8.6% of adults and 15.6% of pediatric subjects) who have a decreased ability to form 3-hydroxy desloratadine, with this slow metabolizer trait being more frequent in subjects of African descent than Caucasians .

Drug Interactions

Drug interaction studies with desloratadine provide insight into potential behaviors of its derivatives. For instance, co-administration of desloratadine with erythromycin increased the Cmax and AUC values for both desloratadine and 3-hydroxy desloratadine. Similar effects were observed with azithromycin and fluoxetine . These interactions might also affect the formation and concentration of 3-Methoxy Desloratadine, though specific studies would be needed to confirm this.

Research Applications and Significance

Analytical Standards

3-Methoxy Desloratadine serves an important role as an analytical standard in pharmaceutical research, particularly in studies involving the metabolism of desloratadine. Its structural similarity to both desloratadine and 3-hydroxy desloratadine makes it valuable for developing and validating analytical methods for detecting and quantifying these compounds.

Metabolism Studies

The compound plays a significant role in research examining the metabolic pathways of desloratadine. Understanding these pathways is crucial for comprehensive pharmacokinetic studies and for anticipating potential drug-drug interactions.

Structure-Activity Relationship Studies

3-Methoxy Desloratadine provides valuable insights in structure-activity relationship (SAR) studies of antihistamines. By comparing the activity of desloratadine with its various derivatives, including both 3-hydroxy and 3-methoxy variants, researchers can better understand how structural modifications affect receptor binding, efficacy, and side effect profiles.

Comparison with Related Compounds

Structural Comparison

The table below highlights key structural and chemical differences between desloratadine, 3-hydroxy desloratadine, and 3-Methoxy Desloratadine:

PropertyDesloratadine3-Hydroxy Desloratadine3-Methoxy Desloratadine
Molecular FormulaC19H19ClN2C19H19ClN2OC20H21ClN2O
Molecular Weight310.82326.82340.85
Functional Group at 3-Position-H-OH-OCH3
CAS Number100643-71-8Not specified in results165739-63-9

Metabolic Relationships

Desloratadine serves as the parent compound, with 3-hydroxy desloratadine being its primary active metabolite. The formation of 3-hydroxy desloratadine occurs through hydroxylation, while 3-Methoxy Desloratadine may form through subsequent methylation of the hydroxyl group or through alternative metabolic pathways .

Pharmacological Differences

While detailed comparative pharmacological data is limited, the structural modifications at the 3-position likely impact receptor binding characteristics and pharmacokinetic properties. The addition of a methoxy group typically increases lipophilicity compared to a hydroxyl group, potentially affecting tissue distribution and blood-brain barrier penetration.

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